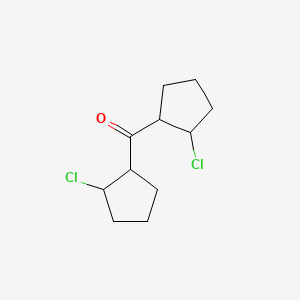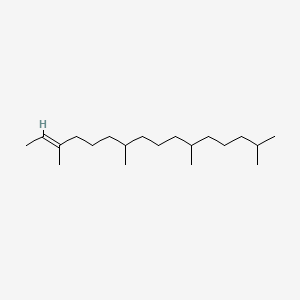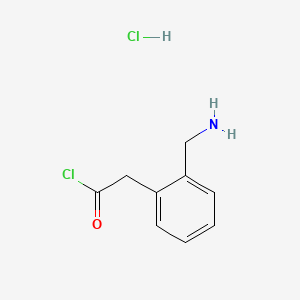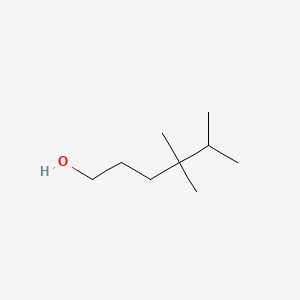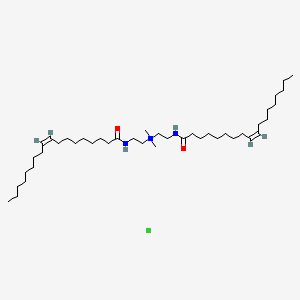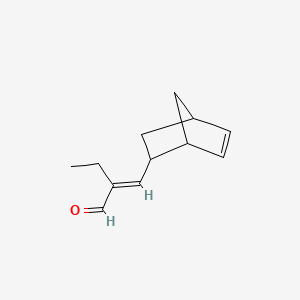
2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butyraldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bicyclo(221)hept-5-en-2-ylmethylene)butyraldehyde is an organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butyraldehyde typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethanol with butyraldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butyraldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The bicyclic structure allows for various substitution reactions, particularly at the methylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but often involve the use of strong bases or acids to facilitate the reaction.
Major Products
Oxidation: 2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butyric acid.
Reduction: 2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butyraldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butyraldehyde involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-ylmethanol: A related compound with a similar bicyclic structure but differing in functional groups.
Bicyclo[2.2.1]hept-2-ene: Another bicyclic compound with different substituents and reactivity.
Uniqueness
2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butyraldehyde is unique due to its specific combination of a bicyclic structure and an aldehyde functional group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
85392-34-3 |
|---|---|
Formule moléculaire |
C12H16O |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
(2E)-2-(2-bicyclo[2.2.1]hept-5-enylmethylidene)butanal |
InChI |
InChI=1S/C12H16O/c1-2-9(8-13)5-12-7-10-3-4-11(12)6-10/h3-5,8,10-12H,2,6-7H2,1H3/b9-5+ |
Clé InChI |
ITHIOGMYPOYWSQ-WEVVVXLNSA-N |
SMILES isomérique |
CC/C(=C\C1CC2CC1C=C2)/C=O |
SMILES canonique |
CCC(=CC1CC2CC1C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


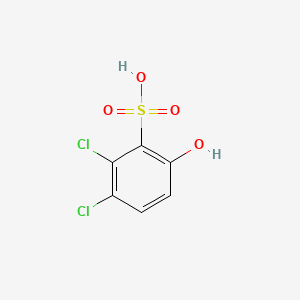

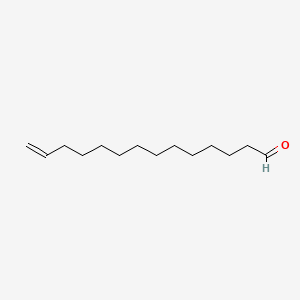


![3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one](/img/structure/B12664857.png)
